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Compound of Interest

Compound Name: Butyl diphenylphosphinite

Cat. No.: B082830

This technical guide provides a comprehensive overview of the spectroscopic data for butyl
diphenylphosphinite, a compound of interest to researchers and professionals in drug
development and chemical synthesis. Due to the limited availability of directly published
experimental spectra for this specific molecule, this guide presents predicted spectroscopic
data based on the analysis of structurally similar compounds. The methodologies for the
synthesis and spectroscopic analysis are also detailed to provide a complete framework for
researchers.

Chemical Structure and Properties

e Compound Name: Butyl Diphenylphosphinite

CAS Number: 13360-94-6

Molecular Formula: CieH190P

Molecular Weight: 258.30 g/mol

Structure:

(Ph = Phenyl group)

Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for butyl
diphenylphosphinite. These predictions are derived from the known spectral characteristics of
analogous organophosphorus compounds, including alkyl phosphinites and phosphines
containing butyl and phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Butyl Diphenylphosphinite

Chemical Shift L . .
Multiplicity Integration Assignment Notes
(3, ppm)
The aromatic
protons are
) expected to
~7.20-7.50 Multiplet 10H Phenyl (Ar-H)
appear as a
complex
multiplet.
) Coupled to the
Triplet of .
adjacent CH:z
~3.80-4.00 doublets (td) or 2H O-CH:
) group and the
Multiplet
31P nucleus.
~1.50-1.70 Multiplet 2H O-CH2-CHz2
Sextet or
~1.30-1.50 _ 2H CH2-CHs
Multiplet
~0.90 Triplet 3H CHs

Table 2: Predicted 13C NMR Spectroscopic Data for Butyl Diphenylphosphinite
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Chemical Shift (6, ppm) Assignment Notes
) Doublet due to coupling with

~138 - 142 (d) P-C (ipso)

ap,
~128-132 Aromatic C-H

Doublet due to coupling with
~ 65 - 70 (d) O-CH:2

ap,
~30-33(d) O-CH2-CH2 Possible small coupling to 3:P.
~18-20 CH2-CHs
~13-15 CHs

Table 3: Predicted 3P NMR Spectroscopic Data for Butyl Diphenylphosphinite

Chemical Shift (6, ppm) Multiplicity Notes

The chemical shift of
~+110to +120 Singlet (proton decoupled) phosphinites is typically in this
downfield region.[1][2]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for Butyl Diphenylphosphinite

Wavenumber (cm~?) Intensity Assignment

~ 3050 - 3080 Medium Aromatic C-H stretch
~ 2850 - 2960 Strong Aliphatic C-H stretch

~ 1590, 1480, 1435 Medium-Strong Aromatic C=C stretch
~ 1020 - 1070 Strong P-O-C stretch

Aromatic C-H out-of-plane

~ 700 - 750 and ~ 690 Strong bend
en
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Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for Butyl Diphenylphosphinite

m/z lon Notes
258 [M]* Molecular ion peak.

Loss of the butoxy or butyl
201 [M - C4HoQO]* or [M - CaHo]* )

radical.
183 [Ph2P]* Diphenylphosphinyl cation.
77 [CeHs]* Phenyl cation.
57 [CaHo]* Butyl cation.

Experimental Protocols

The following are detailed methodologies for the synthesis of butyl diphenylphosphinite and

the acquisition of its spectroscopic data. These protocols are based on general procedures for

similar compounds.

Synthesis of Butyl Diphenylphosphinite

A plausible method for the synthesis of butyl diphenylphosphinite involves the reaction of

chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCI

byproduct.
Materials:
e Chlorodiphenylphosphine

n-Butanol

Triethylamine (or another suitable base)

Anhydrous diethyl ether (or other inert solvent)

Anhydrous sodium sulfate
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e Standard Schlenk line and glassware
e Magnetic stirrer
Procedure:

o A flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel is
charged with a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether
under an inert atmosphere (e.g., argon or nitrogen).

e The flask is cooled to O °C in an ice bath.

o A solution of n-butanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous
diethyl ether is added dropwise from the dropping funnel to the stirred solution of
chlorodiphenylphosphine over 30 minutes.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for an additional 2-4 hours.

e The resulting white precipitate of triethylamine hydrochloride is removed by filtration under
an inert atmosphere.

» The filtrate is concentrated under reduced pressure to remove the solvent.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel (using a non-polar eluent system) to yield pure butyl diphenylphosphinite.

Spectroscopic Analysis

NMR Spectroscopy:
e 1H, 13C, and 3P NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

e The sample is dissolved in a deuterated solvent, typically chloroform-d (CDClIs), and
transferred to an NMR tube.

o Tetramethylsilane (TMS) is used as an internal standard for *H and 3C NMR (& = 0.00 ppm).
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e 85% Hs3POa is used as an external standard for 3P NMR (& = 0.00 ppm).

IR Spectroscopy:

e The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
o For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
e The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry:

o Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI)
or electrospray ionization (ESI).

o The sample is introduced into the ion source, and the resulting fragments are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of butyl diphenylphosphinite.
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Caption: Workflow for the synthesis and spectroscopic analysis of butyl diphenylphosphinite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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